2-(4-aMinopiperidin-4-yl)ethanol
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Overview
Description
2-(4-Aminopiperidin-4-yl)ethanol is a chemical compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminopiperidin-4-yl)ethanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reduction of 2,4-substituted pyridines, which can be achieved using hydrogenation or other reducing agents . The reaction conditions often involve the use of catalysts such as palladium on carbon or platinum oxide under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from commercially available piperidine derivatives. The process may include steps such as cyclization, amination, and reduction, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Aminopiperidin-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-aminopiperidin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A ketone derivative of piperidine.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
2-(4-Aminopiperidin-4-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1312883-34-3 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21474 |
Synonyms |
2-(4-aMinopiperidin-4-yl)ethanol |
Origin of Product |
United States |
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